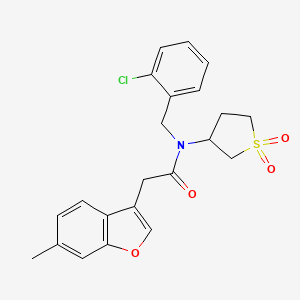

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Description

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a chlorinated benzyl group, a sulfone-modified tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a methyl-substituted benzofuran ring. The 2-chlorobenzyl substitution distinguishes it from the 3-chlorobenzyl isomer (e.g., ), which may influence its physicochemical properties and biological activity .

Properties

Molecular Formula |

C22H22ClNO4S |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C22H22ClNO4S/c1-15-6-7-19-17(13-28-21(19)10-15)11-22(25)24(18-8-9-29(26,27)14-18)12-16-4-2-3-5-20(16)23/h2-7,10,13,18H,8-9,11-12,14H2,1H3 |

InChI Key |

KWYCEXHHUXIJPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Positional Isomerism: 2-Chloro vs. 3-Chlorobenzyl Substitution

The closest analog to the target compound is N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide (). Key differences include:

- Substitution Position: The 2-chloro vs. 3-chloro position on the benzyl group alters steric and electronic properties.

- Biological Implications : Chlorobenzyl groups are common in agrochemicals (e.g., ), where substitution patterns influence target binding. For example, cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) uses a 3-chlorophenyl group for fungicidal activity .

Benzofuran-Containing Acetamides

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide () shares the benzofuran and sulfone-modified tetrahydrothiophene moieties but lacks the chlorobenzyl group. Structural comparisons highlight:

- Benzofuran Role : The 6-methylbenzofuran likely contributes to π-π stacking interactions in target binding, a feature observed in pesticidal compounds like flutolanil (), which contains a trifluoromethylbenzamide-benzofuran hybrid .

- Sulfone Modification: The 1,1-dioxidotetrahydrothiophene group enhances solubility and metabolic stability compared to non-sulfonated analogs, as sulfone groups are less prone to oxidative degradation .

Chlorophenyl Acetamide Derivatives in Agrochemicals

Several chlorophenyl acetamides in and demonstrate pesticidal applications, providing insight into structure-activity relationships (SAR):

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with a chlorophenyl group and methoxymethyl chain, emphasizing the importance of chloro-substitution for herbicidal activity .

- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Features a thienyl group instead of benzofuran, highlighting heterocyclic diversity in agrochemical design .

Benzothiazole Acetamides

The European patent () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide , which replaces the benzofuran with a benzothiazole ring. Key contrasts:

- Heterocyclic Core : Benzothiazoles are electron-deficient, enhancing interactions with enzymatic targets (e.g., microtubule disruption in fungicides).

- Chlorophenyl vs. Chlorobenzyl : The direct attachment of chlorophenyl to acetamide (vs. benzyl in the target compound) may reduce steric bulk, favoring membrane penetration .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- SAR Insights : Chloro-substitution at the benzyl or phenyl position, combined with heterocyclic cores (benzofuran, benzothiazole), is critical for bioactivity. The target compound’s 2-chlorobenzyl group may offer unique steric or electronic advantages over 3-chloro analogs.

- Data Limitations: No direct pharmacological or pesticidal data for the target compound exists in the provided evidence. Further studies on solubility, toxicity, and target binding are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.